JWH-073 (Indole-d5) 4-hydroxybutyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is characterized by monohydroxylation of the N-alkyl chain, based on the metabolism of closely related compounds like JWH 015 and JWH 018 .
- The compound is mildly selective for the central cannabinoid (CB1) receptor and is derived from the aminoalkylindole WIN 55,212-2 .
JWH 073 N-(4-hydroxybutyl) metabolite-d5: is a compound used as an internal standard for quantifying the metabolite .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for JWH 073 N-(4-hydroxybutyl) metabolite-d5 are not readily available in the literature.
- it is typically synthesized using deuterated precursors and labeled with stable isotopes (such as deuterium) for use as an internal standard in analytical techniques like GC-MS or LC-MS.
Chemical Reactions Analysis
- Common reagents and conditions for these reactions are not explicitly documented, but they would involve standard organic chemistry methodologies.
- The major products formed would depend on the specific reaction and the position of deuterium labeling.
JWH 073 N-(4-hydroxybutyl) metabolite-d5: likely undergoes various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- It aids in quantification studies, especially when analyzing the parent compound JWH 073 and its metabolites in biological samples.
- Researchers use it to understand the pharmacokinetics, metabolism, and distribution of synthetic cannabinoids.
JWH 073 N-(4-hydroxybutyl) metabolite-d5: serves as an essential tool in cannabinoid research.
Mechanism of Action
- The exact mechanism of action for JWH 073 N-(4-hydroxybutyl) metabolite-d5 is not explicitly described.
- it likely interacts with the CB1 receptor, affecting endocannabinoid signaling pathways.
- Further studies are needed to elucidate its precise molecular targets and downstream effects.
Comparison with Similar Compounds
- Similar compounds include JWH 015 , JWH 018 , and other synthetic cannabinoids.
- the deuterated form distinguishes it from non-labeled metabolites.
JWH 073 N-(4-hydroxybutyl) metabolite-d5: is unique due to its deuterium labeling, which allows precise quantification.
Biological Activity
JWH-073, a synthetic cannabinoid derived from the aminoalkylindole family, has garnered significant attention for its biological activity, particularly its interaction with cannabinoid receptors and its psychoactive effects. This article delves into the pharmacological profile, metabolic pathways, and behavioral implications of JWH-073, supported by data tables and relevant research findings.
Chemical Structure and Properties
JWH-073 is characterized by its unique chemical structure, which influences its binding affinity to cannabinoid receptors. It is known to be a selective agonist of the central cannabinoid (CB1) receptor, with a binding affinity (Ki) ranging from 8.9 nM to 12.9 nM for CB1 and 38 nM for CB2 receptors, indicating a higher selectivity towards CB1 .
Binding Affinity
The binding affinity of JWH-073 to cannabinoid receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), making it a potent synthetic cannabinoid. The following table summarizes the binding affinities:
Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1:CB2 Ratio |
---|---|---|---|
JWH-073 | 8.9 - 12.9 | 38 | 0.23 |
Δ9-THC | ~30 | ~50 | - |
Metabolic Pathways
JWH-073 undergoes extensive metabolism in vivo, primarily through hydroxylation of the alkyl side chain and the indole ring. The primary metabolite identified is JWH-073 N-(4-hydroxybutyl), which retains significant activity at CB1 receptors .
In Vivo Studies
Research has demonstrated that JWH-073 produces effects similar to those of THC, including hypothermia, analgesia, and altered motor functions. A study conducted on male CD-1 mice showed that acute administration of JWH-073 at doses of 1 mg/kg resulted in significant alterations in sensorimotor responses and memory functions . The following table summarizes key behavioral effects observed:
Effect | Duration | Percentage Change |
---|---|---|
Decreased motor activity | Up to 25 min | ~48% |
Altered visual responses | Up to 105 min | ~38% |
Impaired memory function | Up to 24 hours | ~33% |
Case Studies and Clinical Implications
Reports have indicated that JWH-073 is often included in synthetic cannabis products marketed as "herbal blends." Users have experienced severe side effects such as agitation, hallucinations, and cognitive impairments . Notably, cases of intoxication have led to emergency medical interventions due to the compound's potent psychoactive properties.
Clinical Observations
A notable case study highlighted the acute effects of JWH-073 on a patient who exhibited severe agitation and confusion after consumption. The patient's symptoms were consistent with those observed in animal studies, emphasizing the compound's potential risks .
Properties
CAS No. |
2484976-96-5 |
---|---|
Molecular Formula |
C23H21NO2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxybutyl)indol-3-yl]methanone |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2/i3D,4D,11D,13D,16D |
InChI Key |
FIBVDFAPDNJBNI-HXXXRZHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCO)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.